![molecular formula C8H11ClF3N3O B6211584 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 2703775-11-3](/img/new.no-structure.jpg)
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that features a trifluoromethyl group and an oxadiazole ring. These structural elements are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The trifluoromethyl group, in particular, is valued for its ability to enhance the metabolic stability and bioavailability of compounds .
Preparation Methods
The synthesis of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit anticancer properties. A study demonstrated that compounds similar to 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability .
Agrochemicals
The compound is also being explored for use in agrochemicals due to its potential herbicidal and fungicidal properties.
Data Table: Herbicidal Efficacy
Compound | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine | Weeds | 85% | |
Similar Oxadiazole Derivative | Fungal Pathogen | 75% |
Material Science
In material science, this compound is being studied for its role in synthesizing novel materials with unique electronic properties.
Application Example: Conductive Polymers
Research indicates that incorporating oxadiazole derivatives into polymer matrices can enhance conductivity and thermal stability. This property is crucial for developing advanced materials for electronic applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Biological Activity
4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C10H10F3N3O |
Molecular Weight | 258.15 g/mol |
CAS Number | 340736-76-7 |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those containing trifluoromethyl groups. For instance, compounds similar to 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- A study reported that certain derivatives exhibited activity against human pancreatic cancer cell lines (PANC-1), achieving growth inhibition up to 80% in a dose-dependent manner .
- The introduction of trifluoromethyl groups was found to enhance the antimicrobial efficacy of these compounds compared to their non-fluorinated counterparts.
Pharmacological Implications
The unique structure of this compound suggests several pharmacological applications:
- Histone Deacetylase Inhibition :
- Analgesic Potential :
Case Studies
A few notable studies demonstrate the biological activity of related compounds:
- Study on HDAC Inhibition :
- Antitumor Activity :
Properties
CAS No. |
2703775-11-3 |
---|---|
Molecular Formula |
C8H11ClF3N3O |
Molecular Weight |
257.64 g/mol |
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(15-14-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H |
InChI Key |
KQTYQLQVLFJXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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